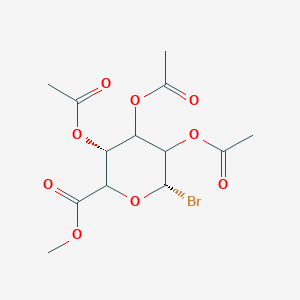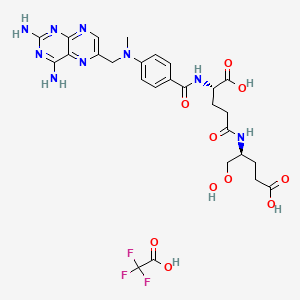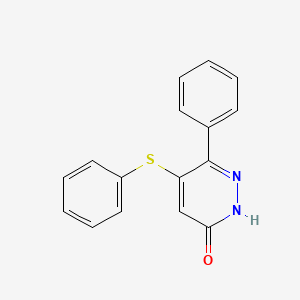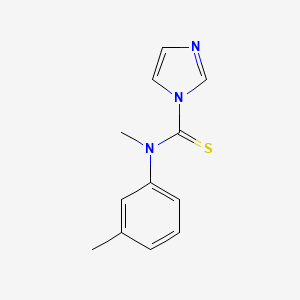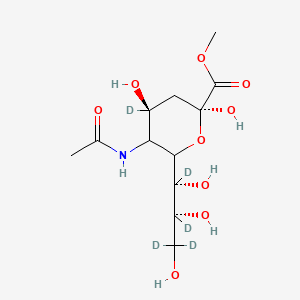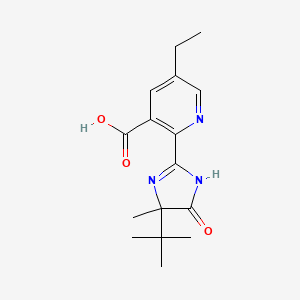![molecular formula C9H7ClN4O B13855448 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring fused with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The chemical structure of the synthesized compound is confirmed using spectral and elemental analyses as well as single-crystal X-ray diffraction .
化学反応の分析
Types of Reactions
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can produce biaryl compounds .
科学的研究の応用
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a pharmaceutical intermediate in the synthesis of kinase inhibitors, which are vital therapeutic agents for treating various diseases, including cancer.
Biological Research: The compound has shown promising anticancer activity in vitro against several human cancer cell lines, making it a potential candidate for further drug development.
Chemical Research: Its unique structure and reactivity make it a valuable compound for studying various chemical reactions and mechanisms.
作用機序
The mechanism by which 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinase CK1ε, which plays a role in various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to bind to this kinase and inhibit its activity contributes to its anticancer properties.
類似化合物との比較
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Another pyrrolopyrimidine derivative with similar structural features and biological activities.
4-Chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one: A structurally related compound with different substituents that affect its chemical and biological properties.
Uniqueness
What sets 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific combination of a chloro-substituted pyrrolopyrimidine ring and a nitrile group
特性
分子式 |
C9H7ClN4O |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
3-(4-chloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7ClN4O/c10-8-6-2-4-14(7(15)1-3-11)9(6)13-5-12-8/h5H,1-2,4H2 |
InChIキー |
FJONOKRUBPSMDC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C(=NC=N2)Cl)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)
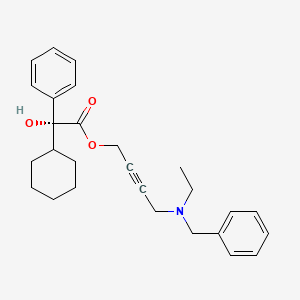
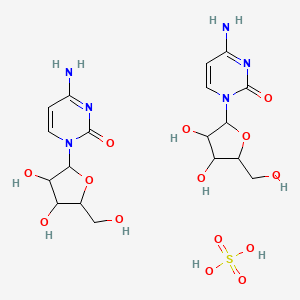
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
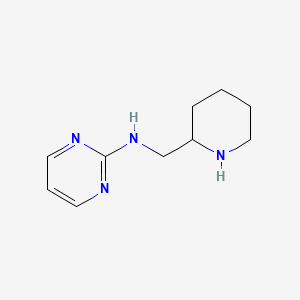

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
